molecular formula C10H19N3 B11730255 N-butyl-1-(propan-2-yl)-1H-pyrazol-4-amine

N-butyl-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11730255
M. Wt: 181.28 g/mol
InChI Key: DZCXSMOFZWHVAQ-UHFFFAOYSA-N
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Description

N-butyl-1-(propan-2-yl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-1H-pyrazole with N-butylamine and isopropylamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: Formation of N-butyl-1-(propan-2-yl)-1H-pyrazol-4-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

N-butyl-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.

    Materials Science: It is investigated for its potential use in the synthesis of novel materials with unique properties, such as conducting polymers or coordination complexes.

Mechanism of Action

The mechanism of action of N-butyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in inflammatory pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-1-(propan-2-yl)piperidin-4-amine
  • N-butyl-1-(propan-2-yl)-1H-pyrazol-3-amine

Uniqueness

N-butyl-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-butyl-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C10H19N3/c1-4-5-6-11-10-7-12-13(8-10)9(2)3/h7-9,11H,4-6H2,1-3H3

InChI Key

DZCXSMOFZWHVAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CN(N=C1)C(C)C

Origin of Product

United States

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